

# Delcasertib PROTECTION AMI trial validation studies

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## Compound Focus: Delcasertib

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## Trial Overview and Key Results

The PROTECTION AMI trial was a phase 2b, multicenter, double-blind study designed to evaluate if **delcasertib**, a selective inhibitor of delta-protein kinase C ( $\delta$ -PKC), could limit reperfusion injury [1].

The table below summarizes the trial design and primary outcomes:

Aspect	Details
Patient Population	1,010 patients with acute anterior ST-segment elevation myocardial infarction (STEMI) undergoing primary PCI within 6 hours of symptom onset [1].
Intervention	Intravenous delcasertib at 50, 150, or 450 mg/h, initiated before PCI and continued for approximately 2.5 hours [1].
Control	Placebo [1].
Primary Endpoint	Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [1].
Primary Outcome	<b>No significant difference</b> in infarct size between any delcasertib dose group and the placebo group [1].

Aspect	Details
Secondary Outcomes	No differences in ECG ST-segment recovery, left ventricular ejection fraction at 3 months, or clinical endpoints (death, heart failure, serious arrhythmias) [1] [2].
Conclusion	Selective inhibition of $\delta$ -PKC with delcasertib did not reduce myocardial injury in patients treated with contemporary primary PCI [1].

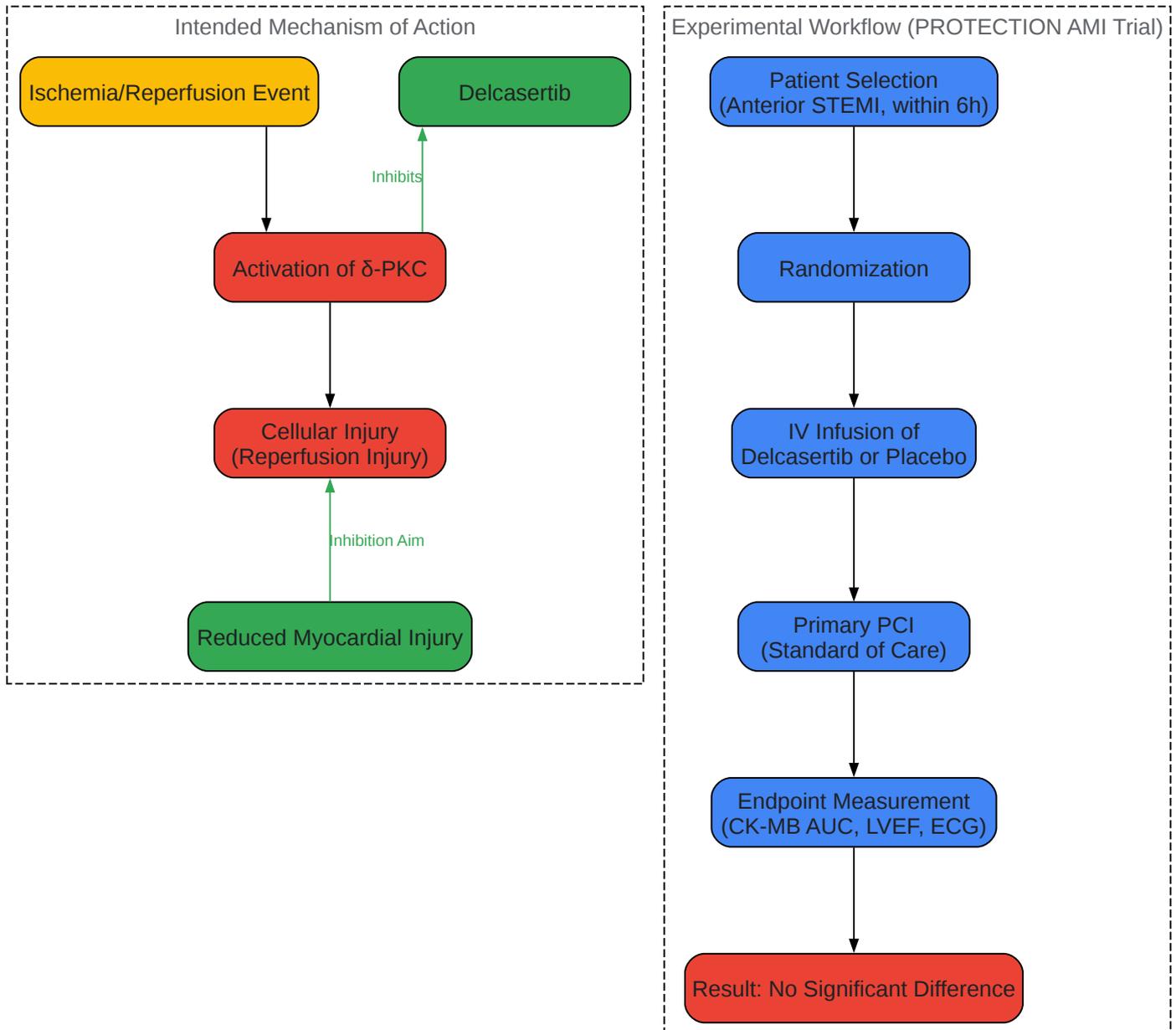
## Experimental Protocol

For researchers, the key methodological details of the clinical trial are as follows:

- **Study Design:** Randomized, placebo-controlled, double-blind trial across multiple international centers [1] [3].
- **Randomization & Blinding:** Patients with anterior STEMI were randomized to one of three **delcasertib** doses or a placebo. A separate, smaller exploratory cohort of patients with inferior STEMI was also studied [1].
- **Intervention Administration:** The study drug (**delcasertib** or placebo) was administered as a continuous intravenous infusion, started prior to the PCI procedure and continuing for about 2.5 hours [1] [2].
- **Primary Efficacy Measurement:** Infarct size was quantified by the area under the curve (AUC) for creatine kinase-MB (CK-MB) serum concentrations, a standard biomarker for myocardial necrosis [1].
- **Secondary & Tertiary Measurements:**
  - **Biochemical:** Peak CK-MB [2].
  - **Electrophysiological:** ECG ST-recovery AUC and time to stable ST recovery [1] [2].
  - **Functional:** Left ventricular ejection fraction (LVEF) measured by echocardiography or other modalities at 3-month follow-up [1].
  - **Clinical:** Adjudicated composite clinical endpoints of death, heart failure, or serious ventricular arrhythmias [1].

## Biological Pathway and Experimental Workflow

The trial was based on the rationale that inhibiting  $\delta$ -PKC during reperfusion could mitigate cellular damage. The diagram below illustrates this intended mechanism and the subsequent experimental workflow to test it.



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## Interpretation and Context

- **A Negative Pivotal Trial:** The PROTECTION AMI trial is a definitive validation study that failed to confirm earlier positive signals from preclinical models and a pilot study (DELTA-MI) [1] [2]. The development partnership for this indication was subsequently terminated [2].
- **The Reperfusion Injury Challenge: Delcasertib's** failure places it among many agents that showed promise in reducing infarct size in animal models but were unsuccessful in large-scale clinical trials [2]. This highlights the significant challenge of translating cardioprotective strategies into effective clinical therapies for STEMI patients.
- **Possible Reasons for Failure:** Experts have speculated on potential reasons, including whether the drug was administered too late in the ischemic process or if the intravenous route was less effective than the intracoronary route used in the earlier pilot study [2].

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## References

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